molecular formula C11H16N4O B11881611 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11881611
M. Wt: 220.27 g/mol
InChI Key: HDQGYTUTJSNCFC-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine moiety under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-piperidin-1-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c16-10-8-6-12-7-9(8)13-11(14-10)15-4-2-1-3-5-15/h12H,1-7H2,(H,13,14,16)

InChI Key

HDQGYTUTJSNCFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

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